1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone
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Overview
Description
1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring, a chloropyrimidine moiety, and a methoxyphenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the chloropyrimidine moiety. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Chloropyrimidine Moiety: This involves the chlorination of a pyrimidine derivative using reagents such as phosphorus oxychloride (POCl3).
Coupling Reaction: The final step involves coupling the chloropyrimidine moiety with the pyrrolidine ring and the methoxyphenyl group under controlled conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and continuous flow systems to handle increased volumes.
Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to introduce oxygen functionalities.
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) to reduce specific functional groups.
Substitution: Performing nucleophilic or electrophilic substitution reactions to replace certain atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3-((5-Bromopyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone: Similar structure but with a bromine atom instead of chlorine.
1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone: Contains a fluorine atom instead of chlorine.
Uniqueness
1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-2-(2-methoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c1-23-15-5-3-2-4-12(15)8-16(22)21-7-6-14(11-21)24-17-19-9-13(18)10-20-17/h2-5,9-10,14H,6-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCZOHMHJIXEEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CCC(C2)OC3=NC=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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